Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the regio-controlled Sonogashira-type coupling reactions have been employed to introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.
Major Products Formed
The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzymatic inhibitors.
Material Science: Due to its significant photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in the study of molecular interactions and cellular processes.
Mechanism of Action
The mechanism of action of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific bromine substitution at the 7-position, which allows for distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBFJJRKDMIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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